N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-fluorophenacyl bromide with 2-amino-4-methylthiazole under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives .
Uniqueness
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of both fluorophenyl and methylthiazolyl groups enhances its potential as a bioactive molecule .
Properties
Molecular Formula |
C16H14FN3OS2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C16H14FN3OS2/c1-9-15(11-3-5-12(17)6-4-11)20-16(23-9)19-14(21)7-13-8-22-10(2)18-13/h3-6,8H,7H2,1-2H3,(H,19,20,21) |
InChI Key |
UBISCWKOWODFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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